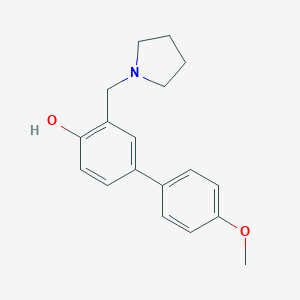
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MMB-FUBINACA continues to be used recreationally, leading to concerns about its safety and long-term effects.
Mécanisme D'action
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are found throughout the body and brain. By binding to these receptors, 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can mimic the effects of natural cannabinoids, leading to altered mood, perception, and cognition. The exact mechanism of action of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is still being studied, but it is thought to involve the modulation of neurotransmitter release and ion channel activity.
Effets Biochimiques Et Physiologiques
The effects of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol on the body and brain can vary depending on factors such as dosage, route of administration, and individual sensitivity. Common effects reported by users include euphoria, relaxation, and altered sensory perception. However, 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can also cause negative side effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids like 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has been associated with a range of health problems, including cardiovascular disease, kidney damage, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has several advantages for use in laboratory experiments. Its potent effects and high affinity for cannabinoid receptors make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the illegal status of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol can make it difficult to obtain for research purposes, and its potential for abuse and toxicity must be carefully considered when designing experiments.
Orientations Futures
There are several areas of research that could benefit from further study of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol. One potential direction is the development of safer and more effective synthetic cannabinoids for medical use. Another area of interest is the potential role of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol in the treatment of addiction, as some studies have suggested that it may have anti-addictive properties. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoids like 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol on the brain and body.
Méthodes De Synthèse
The synthesis of 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves the reaction of a pyrrolidine derivative with a biphenyl derivative. This process can be carried out using a variety of reagents and solvents, with the final product typically purified using chromatography techniques. The exact synthesis method used may vary depending on the desired purity and yield of the final product.
Applications De Recherche Scientifique
While 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is primarily used recreationally, it has also been studied for its potential medical applications. Specifically, research has focused on the compound's ability to interact with the endocannabinoid system, which plays a key role in regulating pain, mood, and appetite. Studies have suggested that 4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may have analgesic and anxiolytic effects, making it a potential candidate for the treatment of chronic pain and anxiety disorders.
Propriétés
Numéro CAS |
106609-37-4 |
|---|---|
Nom du produit |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3 |
Clé InChI |
AEYDBUBCNMGOBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Autres numéros CAS |
106609-37-4 |
Synonymes |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



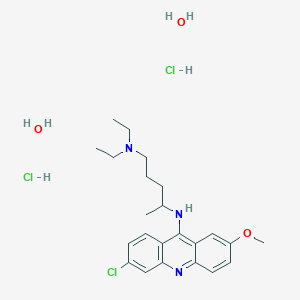

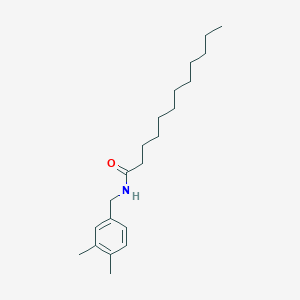
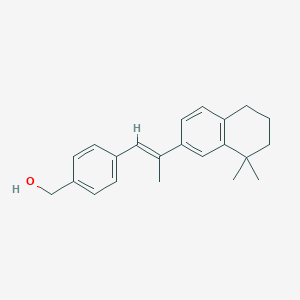

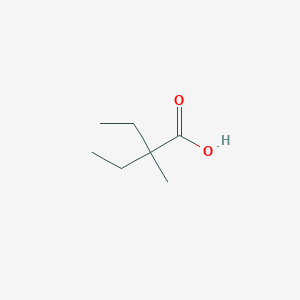
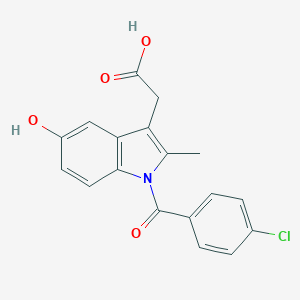
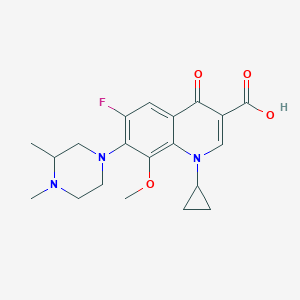
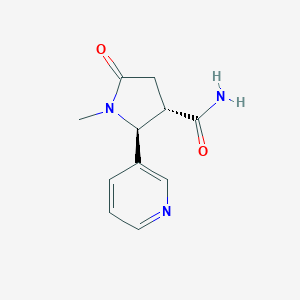
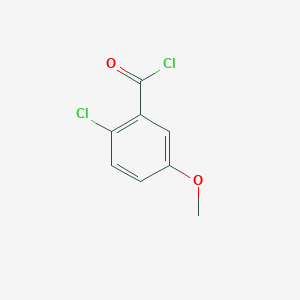

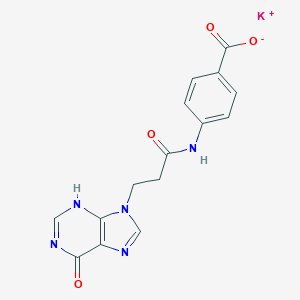
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
